molecular formula C18H21NO4 B6336142 1-(3,4-Dimethoxyphenyl)-N-[(3,4-dimethoxyphenyl)methyl]methanimine CAS No. 57535-59-8

1-(3,4-Dimethoxyphenyl)-N-[(3,4-dimethoxyphenyl)methyl]methanimine

Cat. No. B6336142
CAS RN: 57535-59-8
M. Wt: 315.4 g/mol
InChI Key: BEIGMHXXPNBGAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3,4-Dimethoxyphenyl)-N-[(3,4-dimethoxyphenyl)methyl]methanimine, also known as DMPM, is a synthetic organic compound with a variety of uses in scientific research. It is a colorless, odorless, crystalline solid with a melting point of about 125°C. DMPM is a versatile molecule, with potential applications in a wide range of fields, including medicine, biochemistry, and materials science. In

Scientific Research Applications

1-(3,4-Dimethoxyphenyl)-N-[(3,4-dimethoxyphenyl)methyl]methanimine has a wide range of potential applications in scientific research. It has been used in the synthesis of a variety of compounds, including heterocycles, peptides, and pharmaceuticals. It has also been used in the synthesis of compounds with potential applications in medicine and biochemistry, such as inhibitors of enzymes involved in cancer and diabetes. Additionally, 1-(3,4-Dimethoxyphenyl)-N-[(3,4-dimethoxyphenyl)methyl]methanimine has been used in the synthesis of materials for use in nanotechnology and other fields.

Mechanism of Action

1-(3,4-Dimethoxyphenyl)-N-[(3,4-dimethoxyphenyl)methyl]methanimine has a variety of mechanisms of action, depending on the application. In the synthesis of heterocycles, 1-(3,4-Dimethoxyphenyl)-N-[(3,4-dimethoxyphenyl)methyl]methanimine acts as a nucleophile, attacking the electrophilic carbon atom of the heterocycle. In the synthesis of peptides, 1-(3,4-Dimethoxyphenyl)-N-[(3,4-dimethoxyphenyl)methyl]methanimine acts as an amine, reacting with the carboxylic acid group of the peptide to form an amide bond. In the synthesis of pharmaceuticals, 1-(3,4-Dimethoxyphenyl)-N-[(3,4-dimethoxyphenyl)methyl]methanimine acts as a catalyst, facilitating the formation of the desired product.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-(3,4-Dimethoxyphenyl)-N-[(3,4-dimethoxyphenyl)methyl]methanimine have not been extensively studied. However, it is known that 1-(3,4-Dimethoxyphenyl)-N-[(3,4-dimethoxyphenyl)methyl]methanimine can act as an inhibitor of enzymes involved in cancer and diabetes. Additionally, 1-(3,4-Dimethoxyphenyl)-N-[(3,4-dimethoxyphenyl)methyl]methanimine has been shown to have an effect on the metabolism of certain drugs, and may potentially have an effect on the metabolism of other drugs as well.

Advantages and Limitations for Lab Experiments

The main advantage of using 1-(3,4-Dimethoxyphenyl)-N-[(3,4-dimethoxyphenyl)methyl]methanimine in laboratory experiments is its versatility. It can be used in a variety of reactions, and can be used to synthesize a wide range of compounds. Additionally, 1-(3,4-Dimethoxyphenyl)-N-[(3,4-dimethoxyphenyl)methyl]methanimine is relatively inexpensive and easy to obtain. The main limitation of using 1-(3,4-Dimethoxyphenyl)-N-[(3,4-dimethoxyphenyl)methyl]methanimine in laboratory experiments is that it is not always easy to control the reaction conditions, which can lead to unwanted side reactions or products.

Future Directions

There are many potential future directions for the use of 1-(3,4-Dimethoxyphenyl)-N-[(3,4-dimethoxyphenyl)methyl]methanimine in scientific research. One potential direction is the development of new methods for the synthesis of compounds with potential applications in medicine and biochemistry. Additionally, 1-(3,4-Dimethoxyphenyl)-N-[(3,4-dimethoxyphenyl)methyl]methanimine could be used in the synthesis of materials for use in nanotechnology and other fields. Finally, further research into the biochemical and physiological effects of 1-(3,4-Dimethoxyphenyl)-N-[(3,4-dimethoxyphenyl)methyl]methanimine could lead to the development of new therapeutic compounds.

Synthesis Methods

1-(3,4-Dimethoxyphenyl)-N-[(3,4-dimethoxyphenyl)methyl]methanimine can be synthesized in a laboratory setting using a variety of methods. One such method involves the reaction of 3,4-dimethoxyphenylmagnesium bromide with 3,4-dimethoxyphenylmethanamine hydrochloride, which yields the desired product. Other methods include the reaction of 3,4-dimethoxyphenylmagnesium bromide with 3,4-dimethoxyphenylmethanamine hydrochloride in the presence of a base, and the reaction of 3,4-dimethoxyphenylmagnesium bromide with 3,4-dimethoxyphenylmethanamine hydrochloride in the presence of a catalyst.

properties

IUPAC Name

1-(3,4-dimethoxyphenyl)-N-[(3,4-dimethoxyphenyl)methyl]methanimine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO4/c1-20-15-7-5-13(9-17(15)22-3)11-19-12-14-6-8-16(21-2)18(10-14)23-4/h5-11H,12H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEIGMHXXPNBGAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CN=CC2=CC(=C(C=C2)OC)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3,4-dimethoxyphenyl)-N-[(3,4-dimethoxyphenyl)methyl]methanimine

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